Adb-fubica
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Overview
Description
ADB-FUBICA is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors It has been identified as a new psychoactive substance and is known for its high affinity and efficacy at cannabinoid receptors type 1 and type 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-FUBICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a fluorobenzyl group and an amide linker. The final product is obtained through a series of reactions, including acylation and amination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ADB-FUBICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the indole or fluorobenzyl moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound include hydroxylated metabolites, reduced derivatives, and substituted analogs. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to determine their structures and properties.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding the endocannabinoid system.
Medicine: Investigated for its potential therapeutic applications, including pain management and neuroprotection.
Industry: Used in the development of synthetic cannabinoid blends for research purposes.
Mechanism of Action
ADB-FUBICA exerts its effects by acting as a full agonist at cannabinoid receptors type 1 and type 2. It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. The activation of these pathways results in various physiological and pharmacological effects, including altered perception, mood changes, and analgesia.
Comparison with Similar Compounds
Similar Compounds
ADB-FUBINACA: A synthetic cannabinoid with a similar structure but differing in the amide linker.
AMB-FUBINACA: Another synthetic cannabinoid with a different substitution pattern on the indole core.
AB-FUBICA: A compound with a similar indole core but different functional groups.
Uniqueness of ADB-FUBICA
This compound is unique due to its specific substitution pattern and high affinity for cannabinoid receptors. It has been shown to have distinct pharmacological properties compared to other synthetic cannabinoids, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1801338-23-7 |
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Molecular Formula |
C22H24FN3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2R)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |
InChI Key |
QIFOZYUACLDTAJ-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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